7-Methoxyquinazoline-2,4-diol
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Overview
Description
7-Methoxyquinazoline-2,4-diol is a heterocyclic organic compound with the molecular formula C9H8N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinazoline core structure substituted with a methoxy group at the 7th position and hydroxyl groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methoxyquinazoline-2,4-diol involves the reaction of 7-methoxyquinazoline-2,4(1H,3H)-dione with trichlorophosphate in acetonitrile. The mixture is heated to reflux for 8 hours, then poured into ice water, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are typically based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
7-Methoxyquinazoline-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-Methoxyquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Quinazoline-2,4-dione: This compound shares the quinazoline core but lacks the methoxy group at the 7th position.
7-Methoxyquinazoline: Similar to 7-Methoxyquinazoline-2,4-diol but without the hydroxyl groups at the 2nd and 4th positions.
Quinazoline-2,4-diol: Lacks the methoxy group at the 7th position but has hydroxyl groups at the 2nd and 4th positions.
Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEAXSZDTYHOGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598993 |
Source
|
Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-12-2 |
Source
|
Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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